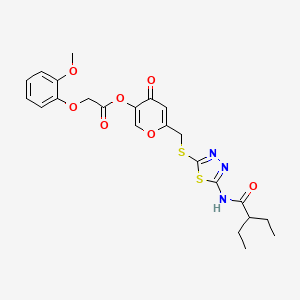

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate is an intriguing molecule due to its complex structure, encompassing multiple functional groups. This allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable candidate for various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several key steps, typically starting with the preparation of the core 1,3,4-thiadiazole ring This ring can be synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acids

Subsequent steps involve the attachment of the thioether and pyran-4-one moieties, which can be achieved through nucleophilic substitution reactions. These reactions are facilitated by the inherent nucleophilicity of the thiol and the electrophilicity of the halogenated pyran-4-one derivative. The final step involves the esterification of the 2-(2-methoxyphenoxy)acetic acid with the intermediate product, using common esterification agents like DCC or EDC.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing each of these steps for scalability and cost-effectiveness. This includes choosing efficient and sustainable solvents, reagents, and catalysts. Methods such as flow chemistry could be employed to enhance reaction efficiency and product yield.

Analyse Des Réactions Chimiques

Types of Reactions

The compound can undergo various chemical reactions including:

Oxidation: : The thiadiazole ring can be oxidized under strong oxidative conditions, often using reagents like hydrogen peroxide or ozone.

Reduction: : The amide group can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride.

Substitution: : The ester and thioether groups can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or alkoxides replace these groups.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide in acidic conditions.

Reduction: : Lithium aluminum hydride in anhydrous ether.

Substitution: : Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: : Oxidized derivatives of the thiadiazole ring.

Reduction: : Amino derivatives from the amide group.

Substitution: : Hydroxy or alkoxy derivatives of the ester and thioether groups.

Applications De Recherche Scientifique

Chemistry

This compound serves as an important building block in synthetic organic chemistry. Its multiple functional groups allow for further modifications, making it a versatile intermediate for synthesizing more complex molecules.

Biology and Medicine

In biological research, this compound can be explored for its potential pharmacological properties. The presence of the thiadiazole ring suggests possible antimicrobial or antifungal activity, as similar compounds have shown such properties. Additionally, its complex structure may allow it to interact with various biological targets, making it a candidate for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. The ester and thioether functional groups may be utilized in polymer chemistry for creating novel polymers with unique characteristics.

Mécanisme D'action

The mechanism of action of this compound in biological systems likely involves interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The 2-ethylbutanamido group may enhance the compound's ability to penetrate cell membranes, increasing its efficacy.

Comparaison Avec Des Composés Similaires

Unique Features

Thiadiazole Ring: : Provides unique electronic properties and potential biological activity.

Pyran-4-one Moiety: : Adds structural diversity and additional reactivity.

Amide and Ester Groups: : Enhance the compound's solubility and potential for further modifications.

Similar Compounds

5-(2-ethylbutanamido)-1,3,4-thiadiazole: : Similar core structure but lacks the pyran-4-one and ester groups.

4-oxo-4H-pyran-3-yl acetate: : Shares the pyran-4-one and ester groups but lacks the thiadiazole ring.

2-(2-methoxyphenoxy)acetic acid derivatives: : Shares the methoxyphenoxy and ester groups but lacks the complex thiadiazole-pyran structure.

Activité Biologique

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate is a complex organic molecule with significant potential in medicinal chemistry. Its structural features include a thiadiazole moiety, a pyran ring, and various functional groups that suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N4O7S3, with a molecular weight of approximately 592.7 g/mol. The structure integrates several bioactive groups that enhance its reactivity and biological profile.

| Attribute | Description |

|---|---|

| Thiadiazole Moiety | Known for antimicrobial and anticancer properties |

| Pyran Ring | Associated with various pharmacological effects |

| Ester Functional Group | Commonly used in pharmaceuticals for bioactivity |

Biological Activities

Research indicates that compounds similar to this one exhibit notable biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thiadiazoles possess significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

In vitro studies revealed that the compound exhibited an IC50 (half maximal inhibitory concentration) value indicating its potency against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For example, derivatives containing the pyran structure have shown promising results in inhibiting cancer cell proliferation in lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

A comparative study indicated that some derivatives had IC50 values lower than traditional chemotherapeutics like etoposide, highlighting their potential as alternative treatment options .

Other Therapeutic Potentials

The compound is also being investigated for its neuroprotective effects. Preliminary studies suggest that it may inhibit acetylcholinesterase activity, making it a candidate for treating Alzheimer's disease . The presence of the thiadiazole moiety is significant here, as similar compounds have shown promising results in enhancing cognitive function.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial replication and cancer cell metabolism.

- Signal Pathway Modulation : It may modulate pathways related to apoptosis and inflammation.

- Receptor Interaction : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Screening : A study tested various derivatives against multiple bacterial strains, noting significant inhibition at concentrations as low as 50 µg/mL.

- Cytotoxicity Assays : In a series of cytotoxicity assays against human cancer cell lines, certain derivatives showed IC50 values ranging from 10 µM to 20 µM, indicating moderate to high activity compared to standard chemotherapeutics .

- Neuroprotective Studies : Research focusing on acetylcholinesterase inhibition reported IC50 values in the nanomolar range for certain derivatives, suggesting strong potential for developing anti-Alzheimer agents .

Propriétés

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O7S2/c1-4-14(5-2)21(29)24-22-25-26-23(35-22)34-13-15-10-16(27)19(11-31-15)33-20(28)12-32-18-9-7-6-8-17(18)30-3/h6-11,14H,4-5,12-13H2,1-3H3,(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFBXZXXHGDXAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.